molecular formula C14H15BrClNO6 B013511 5-Bromo-4-chloro-3-indolyl beta-galactoside CAS No. 7240-90-6

5-Bromo-4-chloro-3-indolyl beta-galactoside

Cat. No. B013511
CAS RN: 7240-90-6
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-AEOCFKNESA-N
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Description

X-Gal is a chromogenic substrate used for detecting the activity of the enzyme β-galactosidase . It produces an intensely blue product upon enzymatic hydrolysis. This blue coloration makes it particularly useful for visual detection in various applications.



Synthesis Analysis

The synthesis of X-Gal involves the coupling of an indole ring with a galactose moiety . The bromine and chlorine substitutions on the indole ring contribute to its unique properties. The compound is typically synthesized through chemical reactions, but enzymatic methods have also been explored.



Molecular Structure Analysis

The molecular formula of X-Gal is C14H15BrClNO6 , with a molecular weight of 408.63 g/mol . Its structure consists of an indole core fused to a β-D-galactopyranoside sugar unit. The indole ring bears bromine and chlorine substituents.



Chemical Reactions Analysis

Upon cleavage by β-galactosidase, X-Gal undergoes hydrolysis of the glycosidic bond. This results in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole , which rapidly dimerizes to yield the intense blue product. This reaction is widely used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .



Physical And Chemical Properties Analysis


  • Solubility : X-Gal is soluble in a mixture of dimethylformamide (DMF) and methanol (1:1) .

  • Storage : It should be stored at -20°C .

  • Appearance : X-Gal is a powder .

  • Color : The enzymatic reaction with β-galactosidase yields a dark blue precipitate .


Safety And Hazards

X-Gal is generally considered safe for laboratory use. However, standard safety precautions should be followed, including proper handling, storage, and disposal. It is essential to consult safety data sheets (SDS) for specific guidelines.


Future Directions

Research on X-Gal continues to explore its applications beyond bacterial colony selection. Potential areas include:



  • Cell and Tissue Staining : X-Gal can be used for histochemical detection of β-galactosidase activity in cells and tissues.

  • Molecular Biology Assays : Its use extends to molecular biology techniques, such as reporter gene assays.

  • Modified Substrates : Scientists are developing modified X-Gal analogs with altered properties.


properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-AEOCFKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Bromo-4-chloro-3-indolyl beta-galactoside
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Product Name

5-Bromo-4-chloro-3-indolyl beta-galactoside

CAS RN

7240-90-6
Record name X-gal
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Record name 5-Bromo-4-chloro-3-indolyl beta-galactoside
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Record name 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside
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Record name 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Y Suli, F Li, Z Qijiu - Sheng wu hua xue yu Sheng wu wu li jin Zhan, 1994 - europepmc.org
… A X-Gal test paper method for detecting betagalactosidase has beendeveloped, which is based on the degradation of 5-bromo-4-chloro-3-indolyl-beta-galactoside. a chromogenic …
Number of citations: 0 europepmc.org
G Davar, MF Kramer, D Garber, AL Roca… - Journal of …, 1994 - Wiley Online Library
… Trigeminal ganglia were removed 4, 14, 30, and 60 days after inoculation with vectors and histochemically processed with 5-bromo-4-chloro-3 indolyl-beta-galactoside (X-Gal). With …
Number of citations: 76 onlinelibrary.wiley.com
RK Strair, M Towle, BR Smith - Nucleic acids research, 1990 - academic.oup.com
… Staining of this same population of cells with 5-bromo 4-chloro 3-indolyl betagalactoside (X-gal) demonstrated infection of approximately 20% of the cells (data not shown). This greater …
Number of citations: 38 academic.oup.com
M Ying, C Zhuo, W Zang - The Chinese-German Journal of Clinical …, 2011 - Springer
… The transfected cells galactosidase cleaves 5bromo-4-chloro-3-indolyl beta-galactoside (X-Gal) to produce a blue stain. The transfection efficiency is determined by counting stained …
Number of citations: 5 link.springer.com
BV Castillo, M Del Cerro… - Investigative …, 1996 - scholars.northwestern.edu
Purpose. To determine and compare the efficacy of virally-mediated gene transfer into rat RPE cells in vitro and in vivo using an amplicon HSV-1 and a recombinant adenoviral vector …
Number of citations: 1 www.scholars.northwestern.edu
JJ YOO, S SOKER, LEEF LIN, K MEHEGAN… - The Journal of …, 1999 - auajournals.org
… Cryostat sections (6 micro m.) were fixed in 4% paraformaldehyde for 10 minutes and subsequently stained with X-gal (5-bromo-4-chloro-3-indolyl-beta-galactoside). beta-…
Number of citations: 41 www.auajournals.org
JC Hunter, NM Myres, DL Simmons - Cyclooxygenases: Methods and …, 2010 - Springer
… Upon incubation with 5-bromo-4-chloro-3-indolyl-beta galactoside (X-gal), β-galactosidase cleaves X-gal to form 5-bromo-4-chloro-3-hydroxyindole which is oxidized to an insoluble …
Number of citations: 2 link.springer.com
JJ Yoo, A Atala - The Journal of urology, 1997 - Elsevier
… On days 0, 1, 3, 5 and 7 after transfection cells were fixed in 4% paraformaldehyde for 10 minutes for subsequent X-gal staining with 5-bromo-4-chloro-3-indolyl-beta-galactoside. …
Number of citations: 111 www.sciencedirect.com
H Wang, M Satoh, H Abe, M Sunamura, T Moriya… - Urology, 2006 - Elsevier
… Forty-eight hours later, the cells were stained with 5-bromo-4-chloro-3-indolyl-beta-galactoside (X-Gal), as described previously. LacZ-positive and LacZ-negative cells in fields from …
Number of citations: 32 www.sciencedirect.com
P Prellop, DE Good, AW Zieske… - Journal of …, 1999 - Lippincott Williams and Wilkins
Number of citations: 0

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